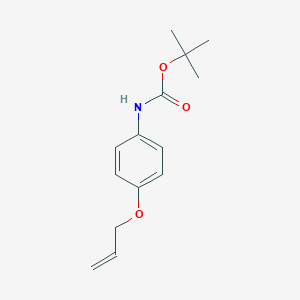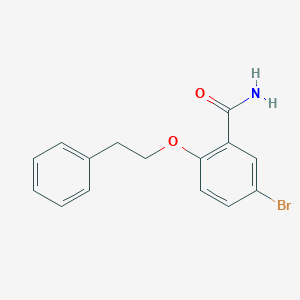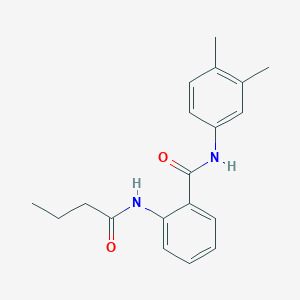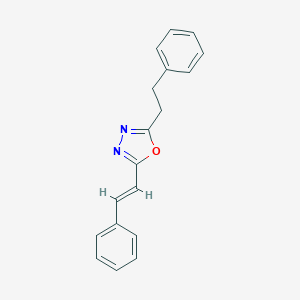![molecular formula C14H13N3O4 B250590 Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPEB is a pyrimidine derivative that belongs to the class of benzoates.
作用機序
The mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is not fully understood. However, it has been proposed that this compound acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. By blocking the NMDA receptor, this compound may protect neurons from excitotoxicity and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
実験室実験の利点と制限
One of the advantages of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in lab experiments is its high potency. This compound has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water. This can make it difficult to administer in experiments and may require the use of organic solvents.
将来の方向性
There are several future directions for research on Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate. One area of interest is in the development of this compound analogs that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of research. Finally, research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential therapeutic applications in various fields of research. The synthesis of this compound involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. This compound has been found to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is in the treatment of neurological disorders. This compound has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
This compound has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C14H13N3O4 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC名 |
methyl 4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(19)10-3-5-11(6-4-10)21-9-12(18)17-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,15,16,17,18) |
InChIキー |
ZVPGPIRCWCPONN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-[butyryl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250516.png)

![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![1-[(2-isopropyl-5-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B250526.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
